molecular formula C12H17N3O7 B14155724 D-Galactose, (4-nitrophenyl)hydrazone CAS No. 54420-21-2

D-Galactose, (4-nitrophenyl)hydrazone

Cat. No.: B14155724
CAS No.: 54420-21-2
M. Wt: 315.28 g/mol
InChI Key: AJECCSGEQWZGJW-DDHJBXDOSA-N
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Description

D-Galactose, (4-nitrophenyl)hydrazone is a chemical compound with the molecular formula C12H17N3O7 . It belongs to the class of sugar hydrazones, which are formed by the reaction of a sugar's aldehyde group with a hydrazine derivative . This family of compounds is of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate for constructing more complex molecular architectures . For instance, sugar hydrazones analogous to this compound serve as key precursors in the synthesis of various heterocycles, including oxadiazole derivatives, which are often explored for their antimicrobial properties . Furthermore, hydrazone derivatives based on other core structures are actively investigated in pharmaceutical research for multi-target approaches against neurodegenerative diseases, highlighting the potential of the hydrazone functional group in drug discovery . As a derivative of D-galactose, a monosaccharide crucial in energy metabolism and a component of glycoproteins and glycolipids , this hydrazone may be of particular value in glycoscience research and the development of carbohydrate-based probes. This product is intended for research applications in a controlled laboratory setting.

Properties

CAS No.

54420-21-2

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1

InChI Key

AJECCSGEQWZGJW-DDHJBXDOSA-N

Isomeric SMILES

C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Conventional Solution-Phase Synthesis

The most widely documented method involves the reaction of D-galactose with 4-nitrophenylhydrazine in methanolic solution. Adapted from procedures for D-glucose derivatives, the synthesis proceeds as follows:

  • Reaction Setup :

    • Dissolve D-galactose (10 mg) and 4-nitrophenylhydrazine (2% w/v in methanol) in a 1:2 ratio of water:methanol.
    • Heat the mixture at 60°C for 3 hours under reflux to facilitate hydrazone formation.
  • Isolation :

    • Cool the reaction mixture and add ammonia (2.8% aqueous), sodium molybdate (0.5% aqueous), and hydrogen peroxide (15%) to degrade side products.
    • Concentrate the solution in vacuo and isolate the hydrazone via paper chromatography (Whatman No. 1, eluted with 1-butanol:ethanol:water = 5:1:4).

Yield : ~86% for analogous glucose derivatives, with comparable yields expected for D-galactose.

Solvent-Free Mechanochemical Approach

A green chemistry alternative, adapted from p-nitrophenyl hydrazone syntheses, avoids organic solvents:

  • Grinding Protocol :

    • Mix equimolar quantities of D-galactose and 4-nitrophenylhydrazine in a mortar.
    • Grind mechanically for 5–10 minutes at room temperature.
  • Purification :

    • Wash the product with cold 2 M hydrochloric acid to remove unreacted hydrazine.
    • Rinse sequentially with cold water and ethanol.

Yield : ~30–57% for analogous aldehydes, though D-galactose adaptation requires optimization.

Analytical Characterization

Chromatographic Analysis

  • Paper Chromatography : Used to isolate this compound with an Rf value comparable to D-arabinose derivatives.
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm effectively separate hydrazones from aldonic acids.

Spectroscopic Data

  • NMR : The acyclic structure is confirmed by:
    • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 6.0 Hz, 1H, NH), 8.15 (d, J = 9.1 Hz, 2H, aromatic).
    • ¹³C NMR : δ 112–150 ppm (aromatic carbons), 60–80 ppm (saccharide backbone).
  • IR : Peaks at 3254 cm⁻¹ (N–H), 1580 cm⁻¹ (C=N), and 1476 cm⁻¹ (NO₂).

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
Solution-Phase Methanol, 60°C, 3 h ~86% High yield, reproducible Solvent use, longer reaction
Solvent-Free Room temp, grinding, 5–10 min ~30–57% Eco-friendly, rapid Lower yield, requires optimization

Applications and Derivatives

  • Radiolabeling : D-[U-¹⁴C]Galactose hydrazones serve as precursors for radiolabeled aldopentoses.
  • Degradation Studies : Catalytic decomposition yields D-lyxose and D-galactose in a 1:1 ratio under alkaline peroxide conditions.

Chemical Reactions Analysis

Types of Reactions

D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Backbone Diversity: The 4-nitrophenylhydrazone derivative retains the sugar backbone of D-galactose, distinguishing it from non-carbohydrate derivatives like 4-(dimethylamino)benzohydrazide . Thiosemicarbazones (e.g., D-galactose thiosemicarbazone) exhibit sulfur incorporation, altering electronic properties compared to the nitro group in the 4-nitrophenylhydrazone .

Synthetic Routes: Hydrazone derivatives (e.g., D-galactose, (4-nitrophenyl)hydrazone) are typically synthesized via condensation of hydrazines with carbonyl-containing precursors. In contrast, triazole derivatives (e.g., 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-thiol) require cyclization reactions under reflux conditions .

Stability and Tautomerism

Table 2: Stability and Isomerization Trends
Compound Tautomeric Forms Stabilization Methods Biological Implications
This compound Likely open-chain (hydrazone) Not reported; nitro group may enhance resonance stability Potential membrane permeability due to nitro group
D-Galactose thiosemicarbazone Cyclic (pyranose) vs. open-chain Acetylation stabilizes open-chain form Improved solubility and absorption in biological systems
4-(Dimethylamino)benzohydrazide Acyl hydrazide (fixed structure) Hydrogen bonding in crystal lattice Limited isomerization; predictable pharmacokinetics
Key Observations:
  • Tautomerism : D-Galactose thiosemicarbazone exhibits ring-chain tautomerism , which influences solubility and bioactivity. The 4-nitrophenylhydrazone derivative likely adopts a stable open-chain configuration due to resonance stabilization from the nitro group .
  • Stabilization : Acetylation is a common method to stabilize open-chain hydrazones, enhancing their applicability in drug delivery .
Key Observations:
  • Biological Activity : Thiosemicarbazones are explored for metal-ion chelation (e.g., Cu²⁺ complexes), whereas the 4-nitrophenylhydrazone’s nitro group may enhance electron-withdrawing properties , useful in spectroscopic assays .
  • Diagnostics: D-Galactose derivatives are used in diagnostics (e.g., liver function tests), though the hydrazone variant’s role remains underexplored .

Q & A

What spectroscopic techniques are recommended for confirming the structure of D-Galactose (4-nitrophenyl)hydrazone?

To confirm the structure, use Nuclear Magnetic Resonance (NMR) for elucidating the hydrazone bond and stereochemistry, Infrared Spectroscopy (IR) to identify functional groups (e.g., -NO₂, -NH-), and Mass Spectrometry (MS) to verify the molecular ion peak (m/z 315.279) and fragmentation pattern. X-ray crystallography can resolve absolute configuration if crystalline .

How is D-Galactose (4-nitrophenyl)hydrazone synthesized from D-Galactose and 4-nitrophenylhydrazine?

The synthesis involves reacting equimolar amounts of D-Galactose and 4-nitrophenylhydrazine in a polar solvent (e.g., ethanol/water) under mild acidic conditions (pH 4–6) at 50–60°C for 6–12 hours. Purification is achieved via recrystallization or column chromatography. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/methanol) .

What experimental considerations are critical when using this compound as a substrate in enzyme kinetics studies?

  • pH and Temperature: Optimize based on the target enzyme (e.g., pH 4.5 for β-galactosidase ).
  • Substrate Stability: Avoid prolonged exposure to light or high temperatures to prevent decomposition.
  • Detection Method: Use spectrophotometry at 410 nm to monitor 4-nitrophenol release under alkaline conditions .

How can discrepancies in enzymatic activity measurements using this substrate be resolved?

  • Enzyme Purity: Confirm via SDS-PAGE to rule out contaminant proteases.
  • Substrate Solubility: Pre-dissolve in DMSO (<5% v/v) to avoid aggregation.
  • Interference Controls: Include blanks without enzyme or substrate to account for non-specific hydrolysis .

What strategies improve the solubility of D-Galactose (4-nitrophenyl)hydrazone in aqueous buffers?

  • Co-solvents: Use 10–20% DMSO or ethanol.
  • Buffer Optimization: Adjust ionic strength (e.g., 50 mM phosphate buffer) or add detergents (e.g., 0.1% Triton X-100).
  • Temperature: Warm to 37°C with stirring .

What are the primary research applications of this compound in glycobiology?

  • Enzyme Assays: As a chromogenic substrate for α/β-galactosidases .
  • Carbohydrate-Protein Interactions: Study lectin binding via competitive inhibition assays.
  • Metabolic Studies: Track galactose metabolism in cell lysates .

How does the 4-nitrophenylhydrazone group affect binding affinity to lectins or enzymes?

The hydrazone group introduces steric and electronic effects, potentially altering binding kinetics. Compare affinity to native galactose using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) . For example, the nitro group may reduce affinity due to increased hydrophobicity .

What storage conditions ensure the stability of D-Galactose (4-nitrophenyl)hydrazone?

Store at 0–6°C in a desiccator, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides). Shelf life exceeds 24 months under these conditions .

How to minimize interference from endogenous compounds in high-throughput screening assays?

  • Wavelength Selection: Use 410 nm with a reference wavelength (e.g., 600 nm) to correct for background.
  • Sample Pretreatment: Deproteinize using ultrafiltration or organic precipitation.
  • Parallel Controls: Include wells with heat-inactivated enzyme .

What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Achieve nM-level sensitivity with a C18 column and MRM transitions (e.g., m/z 315→183).
  • Sample Preparation: Extract using acetonitrile-protein precipitation to reduce matrix effects .

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